molecular formula C15H13BrClNO B5842306 N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide

Cat. No. B5842306
M. Wt: 338.62 g/mol
InChI Key: WBIUAOZIJAXCHZ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide, also known as BML-210, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications as an anti-inflammatory, analgesic, and antipyretic agent.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and the activity of COX-2. In activated macrophages, N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates the expression of genes involved in inflammation and metabolism.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various in vitro and in vivo models. In animal models of inflammation and pain, N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, decrease the activity of COX-2, and alleviate pain-related behaviors. Additionally, N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method, potent anti-inflammatory and analgesic effects, and low toxicity profile. However, N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide also has several limitations, including its limited water solubility, which can make it difficult to administer in vivo, and its potential off-target effects, which may limit its therapeutic potential.

Future Directions

Several future directions for the study of N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide include the development of more water-soluble derivatives for improved in vivo administration, the investigation of its potential therapeutic applications in other inflammatory and pain-related conditions, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of more selective and potent COX-2 inhibitors may provide a promising avenue for the treatment of inflammatory and pain-related conditions.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with 4-chloroaniline in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to yield N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide. The overall synthesis method is relatively simple and straightforward, and the yield of N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide can be optimized through process optimization and purification techniques.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions. In vitro studies have shown that N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide exhibits potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in activated macrophages. Additionally, N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation and pain.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-10-8-13(6-7-14(10)16)18-15(19)9-11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIUAOZIJAXCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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